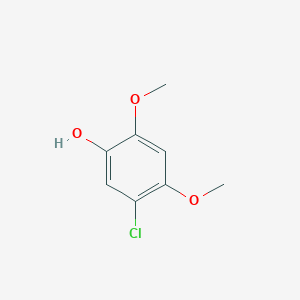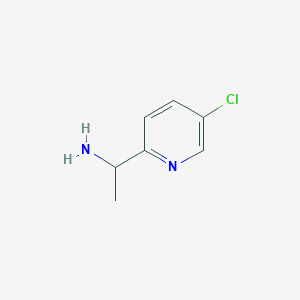
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, also known as R-Indenamine, is a chiral indenamine derivative with a broad range of applications in scientific research. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. R-Indenamine has been used in many studies to investigate the structure-activity relationship of various bioactive molecules. Its unique properties make it an ideal compound for studying the mechanism of action of various drugs and biochemical pathways.
Aplicaciones Científicas De Investigación
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been used in a variety of scientific studies. It has been used to study the structure-activity relationship of various bioactive molecules, such as neurotransmitters, hormones, and enzymes. It has also been used to study the mechanism of action of various drugs and biochemical pathways. In addition, this compound has been used to study the pharmacokinetics and pharmacodynamics of various compounds.
Mecanismo De Acción
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has been found to interact with various proteins and enzymes in the body. It binds to the active site of enzymes, and this binding can either activate or inhibit the enzyme’s activity. It can also bind to receptors and modulate their activity, which can lead to changes in the signaling pathways of the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation. Additionally, this compound has been found to modulate the activity of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is non-toxic and has a low potential for drug-drug interactions. However, one limitation is that it is not as potent as other compounds and may not be suitable for certain experiments.
Direcciones Futuras
Future research on (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine could focus on its potential applications in drug development and drug delivery. Studies could also be done to further explore its mechanism of action and its effects on various biochemical and physiological pathways. Additionally, studies could be done to explore its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be done to explore its potential applications in biotechnology, such as in the production of enzymes and other bioactive molecules.
Métodos De Síntesis
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of indole with dimethylformamide, followed by reaction with dimethyl sulfoxide, and finally reaction with an aqueous solution of sodium hydroxide. The resulting product is a white crystalline solid. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, the use of a palladium-catalyzed reaction, and the use of a microwave-assisted reaction.
Propiedades
IUPAC Name |
(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJDFRZFOSMSM-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCC2=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)










